

# A Technical Guide to the Discovery and History of Myeloproliferative Neoplasms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: MPNE

Cat. No.: B1234929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Myeloproliferative neoplasms (MPNs) represent a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. This technical guide provides an in-depth overview of the seminal discoveries that have shaped our understanding of MPN pathogenesis, from the initial clinical descriptions to the identification of key driver mutations and the development of targeted therapies. We present a historical timeline of these milestones, detail the core signaling pathways implicated in MPN development, provide comprehensive tables of quantitative data from pivotal clinical trials of approved therapies, and offer detailed experimental protocols for the detection of the major MPN-associated mutations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of hematology and oncology.

## A Historical Perspective on Myeloproliferative Neoplasms

The conceptualization of MPNs has evolved over more than a century and a half, driven by key clinical observations and technological advancements in cytogenetics and molecular biology.

Early Descriptions and the Unifying Concept:

The history of MPNs can be traced back to the 19th century with the first detailed descriptions of what we now recognize as chronic myeloid leukemia (CML) in 1845.<sup>[1]</sup> It wasn't until 1951 that William Dameshek first proposed the unifying concept of "myeloproliferative disorders," grouping together CML, polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) based on their shared features of excessive proliferation of myeloid cells.<sup>[2][3][4][5]</sup>

#### The Discovery of the Philadelphia Chromosome and BCR-ABL:

A pivotal moment in the history of MPNs was the discovery of the Philadelphia (Ph) chromosome in CML by Nowell and Hungerford in 1960.<sup>[2][4]</sup> This was the first consistent chromosomal abnormality linked to a human malignancy. In 1973, Janet Rowley further elucidated that the Ph chromosome was the result of a reciprocal translocation between chromosomes 9 and 22, t(9;22).<sup>[3]</sup> This groundbreaking work paved the way for the identification of the oncogenic BCR-ABL1 fusion gene in the 1980s, which is the hallmark of CML.<sup>[6]</sup> The discovery of the constitutively active tyrosine kinase activity of the BCR-ABL protein led to the development of the first targeted cancer therapy, imatinib, a small molecule ABL inhibitor, by Brian Druker in 1996.<sup>[3]</sup>

#### The Era of "BCR-ABL-Negative" MPNs and the Discovery of Driver Mutations:

With CML defined by the presence of the BCR-ABL1 fusion gene, the focus shifted to understanding the molecular basis of the "Ph-negative" MPNs (PV, ET, and PMF). A major breakthrough came in 2005 with the near-simultaneous discovery by multiple independent research groups of a single acquired gain-of-function mutation in the Janus kinase 2 (JAK2) gene, designated as V617F.<sup>[4]</sup> This mutation was found in the vast majority of patients with PV and in about half of those with ET and PMF.<sup>[4]</sup>

This discovery was followed by the identification of other driver mutations that also lead to the constitutive activation of the JAK-STAT signaling pathway. In 2006, mutations in the thrombopoietin receptor gene, MPL, were identified in a subset of JAK2-negative ET and PMF patients. Subsequently, in 2013, mutations in the calreticulin (CALR) gene were discovered in the majority of JAK2- and MPL-negative ET and PMF patients.<sup>[4]</sup> These discoveries have revolutionized the diagnosis and classification of MPNs.

A timeline of these key discoveries is presented below:

| Year | Discovery/Milestone                                                                                                                                      | Significance                                                                           |
|------|----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| 1845 | First detailed description of Chronic Myeloid Leukemia (CML). <a href="#">[1]</a>                                                                        | Initial recognition of a distinct myeloproliferative disorder.                         |
| 1951 | William Dameshek proposes the concept of "myeloproliferative disorders". <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> | Unifying concept for a group of related myeloid malignancies.                          |
| 1960 | Discovery of the Philadelphia (Ph) chromosome in CML. <a href="#">[2]</a> <a href="#">[4]</a>                                                            | First consistent chromosomal abnormality linked to a human cancer.                     |
| 1973 | Janet Rowley identifies the Ph chromosome as a t(9;22) translocation. <a href="#">[3]</a>                                                                | Elucidation of the genetic basis of the Ph chromosome.                                 |
| 1985 | Identification of the BCR-ABL1 fusion gene in CML. <a href="#">[6]</a>                                                                                   | Discovery of the oncogene driving CML.                                                 |
| 1996 | Brian Druker discovers imatinib, a targeted inhibitor of BCR-ABL. <a href="#">[3]</a>                                                                    | Dawn of targeted therapy for cancer.                                                   |
| 2005 | Discovery of the JAK2 V617F mutation in PV, ET, and PMF. <a href="#">[4]</a>                                                                             | Identification of the most common driver mutation in Ph-negative MPNs.                 |
| 2006 | Identification of activating mutations in the MPL gene.                                                                                                  | Discovery of another key driver mutation in JAK2-negative MPNs.                        |
| 2013 | Discovery of mutations in the CALR gene. <a href="#">[4]</a>                                                                                             | Identification of the driver mutation in the majority of JAK2/MPL-negative ET and PMF. |
| 2011 | FDA approval of ruxolitinib for myelofibrosis. <a href="#">[7]</a>                                                                                       | First JAK inhibitor approved for the treatment of MPNs.                                |

|      |                                                                                                |                                                                         |
|------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| 2019 | FDA approval of fedratinib for myelofibrosis. <a href="#">[7]</a>                              | Second JAK inhibitor approved for myelofibrosis.                        |
| 2022 | FDA approval of pacritinib for myelofibrosis with severe thrombocytopenia. <a href="#">[7]</a> | A new treatment option for a specific subset of myelofibrosis patients. |
| 2023 | FDA approval of momelotinib for myelofibrosis with anemia. <a href="#">[7]</a>                 | A JAK inhibitor with a distinct mechanism of action addressing anemia.  |

## Core Signaling Pathways in Myeloproliferative Neoplasms

The pathogenesis of Ph-negative MPNs is predominantly driven by the constitutive activation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[\[1\]](#)[\[8\]](#) This aberrant signaling leads to uncontrolled cell proliferation, differentiation, and survival.

[Click to download full resolution via product page](#)

Figure 1: The JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms. This diagram illustrates the central role of the JAK-STAT pathway in MPNs. Driver mutations in JAK2, CALR, or MPL lead to constitutive activation of JAK2, which in turn phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and promote the transcription of genes involved in cell proliferation and survival. The pathway also activates downstream PI3K/AKT and RAS/MEK/ERK signaling.

## Quantitative Data from Pivotal Clinical Trials

The development of JAK inhibitors has transformed the treatment landscape for patients with myelofibrosis. The following tables summarize the key efficacy data from the pivotal clinical trials of the four FDA-approved JAK inhibitors.

**Table 1: Ruxolitinib - COMFORT-I & COMFORT-II Trials**

| Endpoint               | COMFORT-I (Ruxolitinib vs. Placebo)[5][9][10]            | COMFORT-II (Ruxolitinib vs. Best Available Therapy)[11] |
|------------------------|----------------------------------------------------------|---------------------------------------------------------|
| Primary Endpoint       | ≥35% Reduction in Spleen Volume at Week 24               | ≥35% Reduction in Spleen Volume at Week 48              |
| Ruxolitinib            | 41.9%                                                    | 28.5%                                                   |
| Control                | 0.7%                                                     | 0%                                                      |
| p-value                | <0.001                                                   | <0.0001                                                 |
| Key Secondary Endpoint | ≥50% Improvement in Total Symptom Score (TSS) at Week 24 | -                                                       |
| Ruxolitinib            | 45.9%                                                    | -                                                       |
| Control                | 5.3%                                                     | -                                                       |
| p-value                | <0.001                                                   | -                                                       |

**Table 2: Fedratinib - JAKARTA & JAKARTA-2 Trials**

| Endpoint               | JAKARTA (Fedratinib vs. Placebo; JAKi-naïve)[ <a href="#">6</a> ][ <a href="#">12</a> ][ <a href="#">13</a> ][ <a href="#">14</a> ] | JAKARTA-2 (Fedratinib; Post-Ruxolitinib)[ <a href="#">13</a> ][ <a href="#">15</a> ] |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Primary Endpoint       | ≥35% Reduction in Spleen Volume at Week 24                                                                                          | ≥35% Reduction in Spleen Volume at End of Cycle 6                                    |
| Fedratinib (400 mg)    | 47%                                                                                                                                 | 31%                                                                                  |
| Control                | 1%                                                                                                                                  | -                                                                                    |
| p-value                | <0.0001                                                                                                                             | -                                                                                    |
| Key Secondary Endpoint | ≥50% Improvement in Total Symptom Score (TSS) at Week 24                                                                            | ≥50% Improvement in TSS at End of Cycle 6                                            |
| Fedratinib (400 mg)    | 40%                                                                                                                                 | 27%                                                                                  |
| Control                | 9%                                                                                                                                  | -                                                                                    |
| p-value                | <0.0001                                                                                                                             | -                                                                                    |

**Table 3: Pacritinib - PERSIST-1 & PERSIST-2 Trials**

| Endpoint               | PERSIST-1 (Pacritinib vs. BAT, excluding JAKi)[ <a href="#">16</a> ]<br>[ <a href="#">17</a> ][ <a href="#">18</a> ][ <a href="#">19</a> ] | PERSIST-2 (Pacritinib vs. BAT, including Ruxolitinib)<br>[ <a href="#">16</a> ][ <a href="#">17</a> ][ <a href="#">18</a> ][ <a href="#">19</a> ] |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint       | ≥35% Reduction in Spleen Volume at Week 24                                                                                                 | ≥35% Reduction in Spleen Volume at Week 24                                                                                                        |
| Pacritinib             | 19.1%                                                                                                                                      | 18%                                                                                                                                               |
| Control                | 4.7%                                                                                                                                       | 3%                                                                                                                                                |
| p-value                | 0.0003                                                                                                                                     | 0.001                                                                                                                                             |
| Key Secondary Endpoint | ≥50% Improvement in Total Symptom Score (TSS) at Week 24                                                                                   | ≥50% Improvement in TSS at Week 24                                                                                                                |
| Pacritinib             | 24.5%                                                                                                                                      | 25%                                                                                                                                               |
| Control                | 9.9%                                                                                                                                       | 14%                                                                                                                                               |
| p-value                | <0.0001                                                                                                                                    | 0.079                                                                                                                                             |

**Table 4: Momelotinib - SIMPLIFY-1 & MOMENTUM Trials**

| Endpoint               | SIMPLIFY-1 (Momelotinib vs. Ruxolitinib; JAKi-naïve)[20][21] | MOMENTUM (Momelotinib vs. Danazol; Symptomatic and Anemic, Post-JAKi) [22] |
|------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------|
| Primary Endpoint       | ≥35% Reduction in Spleen Volume at Week 24 (Non-inferiority) | ≥50% Improvement in Total Symptom Score (TSS) at Week 24                   |
| Momelotinib            | 26.5%                                                        | 25%                                                                        |
| Control                | 29%                                                          | 9%                                                                         |
| p-value                | 0.011 (Non-inferior)                                         | 0.0095                                                                     |
| Key Secondary Endpoint | Transfusion Independence Rate at Week 24                     | Transfusion Independence Rate at Week 24                                   |
| Momelotinib            | Improved vs. Ruxolitinib (nominal $p \leq 0.019$ )           | 31%                                                                        |
| Control                | -                                                            | 20%                                                                        |
| p-value                | -                                                            | -                                                                          |

## Experimental Protocols

Accurate and sensitive detection of driver mutations is crucial for the diagnosis and management of MPNs. The following sections provide detailed methodologies for the detection of the most common mutations.

## Workflow for Molecular Diagnosis of MPNs



Click to download full resolution via product page

Figure 2: Molecular Diagnostic Workflow for Myeloproliferative Neoplasms. This flowchart outlines a typical stepwise approach for the molecular diagnosis of MPNs, starting with the exclusion of CML, followed by sequential testing for the key driver mutations in Ph-negative MPNs.[23][24][25][26]

## Protocol for JAK2 V617F Detection by Allele-Specific PCR (AS-PCR)

This protocol is adapted from methods described for the sensitive detection of the JAK2 V617F mutation.[27][28][29]

### 1. DNA Extraction:

- Extract genomic DNA from whole blood or bone marrow aspirate using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
- Quantify the extracted DNA and assess its purity using a spectrophotometer.

### 2. PCR Reaction Setup:

- Prepare a master mix for the PCR reaction. The final reaction volume is typically 25  $\mu$ L.
- Reagents:
  - 12.5  $\mu$ L 2x PCR Master Mix (containing Taq polymerase, dNTPs, and MgCl<sub>2</sub>)
  - 1.0  $\mu$ L Forward Primer (mutant-specific) (10  $\mu$ M)
  - 1.0  $\mu$ L Forward Primer (wild-type-specific) (10  $\mu$ M)
  - 1.0  $\mu$ L Reverse Primer (common) (10  $\mu$ M)
  - 50-100 ng Genomic DNA
  - Nuclease-free water to 25  $\mu$ L
- Primer Sequences:

- Mutant-specific Forward: 5'-AGC ATT TGG TTT TAA ATT ATG GAG TAT ATG-3'
- Wild-type-specific Forward: 5'-AGC ATT TGG TTT TAA ATT ATG GAG TAT AGG-3'
- Common Reverse: 5'-CTG AAT AGT CCT ACA GTG TTT TCA G-3'

### 3. PCR Cycling Conditions:

- Initial denaturation: 95°C for 15 minutes
- 40 cycles of:
  - Denaturation: 94°C for 30 seconds
  - Annealing: 60°C for 30 seconds
  - Extension: 72°C for 30 seconds
- Final extension: 72°C for 7 minutes

### 4. Gel Electrophoresis:

- Analyze the PCR products on a 2% agarose gel stained with a fluorescent DNA dye.
- The presence of a specific band size indicates the presence of the wild-type and/or mutant allele. A control PCR amplifying a larger fragment of the JAK2 gene should be run in parallel to ensure DNA integrity.

## Protocol for CALR Exon 9 Mutation Detection by Fragment Analysis

This method is highly effective for detecting the various insertion and deletion mutations in exon 9 of the CALR gene.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

### 1. DNA Extraction:

- Extract genomic DNA as described in section 4.2.1.

## 2. PCR Amplification:

- Perform PCR to amplify exon 9 of the CALR gene using a fluorescently labeled forward primer (e.g., with 6-FAM).
- Reagents (25  $\mu$ L reaction):
  - 12.5  $\mu$ L 2x PCR Master Mix
  - 1.0  $\mu$ L Forward Primer (fluorescently labeled) (10  $\mu$ M)
  - 1.0  $\mu$ L Reverse Primer (10  $\mu$ M)
  - 50-100 ng Genomic DNA
  - Nuclease-free water to 25  $\mu$ L
- Primer Sequences:
  - Forward (6-FAM labeled): 5'-[6-FAM]GGC AAG GCG GAG GAG TTC A-3'
  - Reverse: 5'-GGC CTC AGT CCA GGC CCT-3'

## 3. PCR Cycling Conditions:

- Initial denaturation: 95°C for 5 minutes
- 35 cycles of:
  - Denaturation: 95°C for 30 seconds
  - Annealing: 60°C for 30 seconds
  - Extension: 72°C for 1 minute
- Final extension: 72°C for 10 minutes

## 4. Capillary Electrophoresis:

- Dilute the PCR product and mix with a size standard (e.g., GeneScan 500 LIZ).
- Denature the mixture and run on a capillary electrophoresis instrument (e.g., ABI 3130 Genetic Analyzer).
- Analyze the data using appropriate software (e.g., GeneMapper). A wild-type sample will show a single peak of a specific size, while samples with insertions or deletions will show an additional peak of a different size.

## Protocol for MPL W515L/K Mutation Detection by Sanger Sequencing

Sanger sequencing is a reliable method for identifying the specific point mutations at codon 515 of the MPL gene.[\[36\]](#)[\[37\]](#)

### 1. DNA Extraction:

- Extract genomic DNA as described in section 4.2.1.

### 2. PCR Amplification:

- Amplify the region of MPL exon 10 containing codon 515.

- Reagents (50  $\mu$ L reaction):

- 25  $\mu$ L 2x PCR Master Mix
- 2.0  $\mu$ L Forward Primer (10  $\mu$ M)
- 2.0  $\mu$ L Reverse Primer (10  $\mu$ M)
- 100-200 ng Genomic DNA
- Nuclease-free water to 50  $\mu$ L

- Primer Sequences:

- Forward: 5'-GGC AGG AGT CCT GCT GTC T-3'

- Reverse: 5'-AGG GAC CTG GTC TCC ACA G-3'

### 3. PCR Cycling Conditions:

- Initial denaturation: 95°C for 10 minutes
- 35 cycles of:
  - Denaturation: 95°C for 30 seconds
  - Annealing: 58°C for 30 seconds
  - Extension: 72°C for 45 seconds
- Final extension: 72°C for 10 minutes

### 4. PCR Product Purification:

- Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup.

### 5. Sequencing Reaction:

- Perform cycle sequencing using a BigDye Terminator kit with either the forward or reverse PCR primer.
- Purify the sequencing products.

### 6. Capillary Electrophoresis and Data Analysis:

- Run the purified sequencing products on a capillary electrophoresis instrument.
- Analyze the sequence data using appropriate software to identify any nucleotide changes at codon 515.

## Conclusion

The journey of understanding myeloproliferative neoplasms, from their initial clinical description to the elucidation of their molecular underpinnings, represents a remarkable success story in

translational medicine. The discovery of the BCR-ABL1 fusion gene and the subsequent development of targeted inhibitors for CML provided a paradigm for the development of therapies for other cancers. The identification of the JAK2, CALR, and MPL mutations in Ph-negative MPNs has similarly revolutionized their diagnosis, classification, and treatment. The development of JAK inhibitors has significantly improved the quality of life for many patients with myelofibrosis. However, challenges remain, including the management of drug resistance, the development of therapies that can modify the natural history of the disease, and the quest for curative strategies. Continued research into the complex biology of MPNs is essential to address these unmet needs and further improve outcomes for patients with these chronic hematologic malignancies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. researchgate.net [researchgate.net]
- 3. huwellife.com [huwellife.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Overview of MPNs: History, Pathogenesis, Diagnostic Criteria, and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Timeline of key drug approvals in MPN treatment [mpn-hub.com]
- 8. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Efficacy, safety and survival with ruxolitinib in patients with myelofibrosis: results of a median 2-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy, safety and survival with ruxolitinib in patients with myelofibrosis: results of a median 2-year follow-up of COMFORT-I | Haematologica [haematologica.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
- 19. ascopubs.org [ascopubs.org]
- 20. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. focusononcology.com [focusononcology.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection of MPLW515L/K Mutations and Determination of Allele Frequencies with a Single-Tube PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. academic.oup.com [academic.oup.com]

- 32. scispace.com [scispace.com]
- 33. Calreticulin Exon 9 Mutation | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 34. cda-amc.ca [cda-amc.ca]
- 35. Development and validation of CALR mutation testing for clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Detection of MPLW515L/K Mutations and Determination of Allele Frequencies with a Single-Tube PCR Assay | PLOS One [journals.plos.org]
- 37. oncology.labcorp.com [oncology.labcorp.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Myeloproliferative Neoplasms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234929#mpne-discovery-and-history]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)